molecular formula C18H16 B13745730 Diphenylmethylcyclopentadiene

Diphenylmethylcyclopentadiene

Cat. No.: B13745730
M. Wt: 232.3 g/mol
InChI Key: UPCCBSOQEHJDCX-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)cyclopentadiene is an organic compound characterized by a cyclopentadiene ring substituted with a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Diphenylmethyl)cyclopentadiene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with diphenylmethanol in the presence of a strong acid catalyst. This reaction typically proceeds via a Friedel-Crafts alkylation mechanism, where the diphenylmethyl cation is generated and subsequently reacts with the cyclopentadiene ring.

Industrial Production Methods: Industrial production of 1-(Diphenylmethyl)cyclopentadiene often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)cyclopentadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclopentadiene ring or the diphenylmethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylmethyl ketone derivatives, while reduction can produce diphenylmethylcyclopentane.

Scientific Research Applications

1-(Diphenylmethyl)cyclopentadiene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a ligand in organometallic chemistry.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)cyclopentadiene involves its interaction with various molecular targets. In chemical reactions, the diphenylmethyl group can stabilize carbocations, facilitating electrophilic reactions. The cyclopentadiene ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, forming new cyclic structures.

Comparison with Similar Compounds

    Cyclopentadiene: A simpler analog without the diphenylmethyl group.

    Diphenylmethane: Lacks the cyclopentadiene ring but contains the diphenylmethyl group.

    1,2-Diphenylcyclopentadiene: A related compound with two phenyl groups attached to the cyclopentadiene ring.

Uniqueness: 1-(Diphenylmethyl)cyclopentadiene is unique due to the presence of both the cyclopentadiene ring and the diphenylmethyl group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

[cyclopenta-1,3-dien-1-yl(phenyl)methyl]benzene

InChI

InChI=1S/C18H16/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16/h1-13,18H,14H2

InChI Key

UPCCBSOQEHJDCX-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C1C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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